molecular formula C8H14ClNO B3146161 3-Chloro-1-(piperidin-1-yl)propan-1-one CAS No. 59147-44-3

3-Chloro-1-(piperidin-1-yl)propan-1-one

Cat. No.: B3146161
CAS No.: 59147-44-3
M. Wt: 175.65 g/mol
InChI Key: MBALNTIFBNPOTI-UHFFFAOYSA-N
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Description

3-Chloro-1-(piperidin-1-yl)propan-1-one is an organic compound with the molecular formula C₈H₁₄ClNO It is a chlorinated ketone that contains a piperidine ring, which is a six-membered ring containing five carbon atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-(piperidin-1-yl)propan-1-one typically involves the reaction of 3-chloropropionyl chloride with piperidine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

3-chloropropionyl chloride+piperidineThis compound+HCl\text{3-chloropropionyl chloride} + \text{piperidine} \rightarrow \text{this compound} + \text{HCl} 3-chloropropionyl chloride+piperidine→this compound+HCl

The reaction is usually conducted in an inert solvent, such as dichloromethane, at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes to ensure better control over reaction conditions and to enhance the yield and purity of the product. The use of automated systems allows for precise control of temperature, pressure, and reactant flow rates, which are critical for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-(piperidin-1-yl)propan-1-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or thiourea in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at room temperature.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid at room temperature.

Major Products Formed

    Nucleophilic substitution: Formation of substituted piperidinyl propanones.

    Reduction: Formation of 3-chloro-1-(piperidin-1-yl)propan-1-ol.

    Oxidation: Formation of 3-chloropropanoic acid derivatives.

Scientific Research Applications

3-Chloro-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antidepressant and antipsychotic properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: The compound is used in studies to understand the interaction of chlorinated ketones with biological systems, including enzyme inhibition and receptor binding studies.

    Industrial Applications: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-1-(piperidin-1-yl)propan-1-one involves its interaction with biological targets, such as enzymes and receptors. The compound can act as an inhibitor of certain enzymes by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity. Additionally, it can bind to specific receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-1-(morpholin-4-yl)propan-1-one: Similar structure but contains a morpholine ring instead of a piperidine ring.

    3-Chloro-1-(pyrrolidin-1-yl)propan-1-one: Contains a pyrrolidine ring instead of a piperidine ring.

    3-Chloro-1-(azepan-1-yl)propan-1-one: Contains an azepane ring instead of a piperidine ring.

Uniqueness

3-Chloro-1-(piperidin-1-yl)propan-1-one is unique due to its specific combination of a chlorinated ketone and a piperidine ring, which imparts distinct chemical reactivity and biological activity. The presence of the piperidine ring enhances its ability to interact with biological targets, making it a valuable intermediate in medicinal chemistry.

Properties

IUPAC Name

3-chloro-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14ClNO/c9-5-4-8(11)10-6-2-1-3-7-10/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBALNTIFBNPOTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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